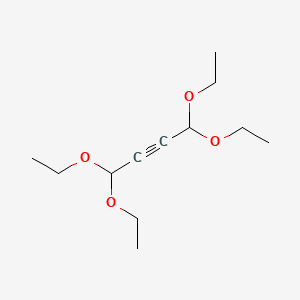

1,1,4,4-Tetraethoxybut-2-yne

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

3975-08-4 |

|---|---|

Molekularformel |

C12H22O4 |

Molekulargewicht |

230.3 g/mol |

IUPAC-Name |

1,1,4,4-tetraethoxybut-2-yne |

InChI |

InChI=1S/C12H22O4/c1-5-13-11(14-6-2)9-10-12(15-7-3)16-8-4/h11-12H,5-8H2,1-4H3 |

InChI-Schlüssel |

QJVVNQLFPMBGLC-UHFFFAOYSA-N |

SMILES |

CCOC(C#CC(OCC)OCC)OCC |

Kanonische SMILES |

CCOC(C#CC(OCC)OCC)OCC |

Herkunft des Produkts |

United States |

Overview of Highly Functionalized Alkyne Synthons

Alkynes are fundamental building blocks in organic synthesis, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Highly functionalized alkyne synthons are those that incorporate additional functional groups, enhancing their synthetic utility and allowing for a diverse range of chemical transformations. eurekaselect.com These synthons can participate in a variety of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions, making them invaluable in the synthesis of complex molecules. nih.govrsc.org The presence of multiple functional groups allows for sequential and selective reactions, providing a streamlined approach to intricate molecular targets.

Structural Isomerism: Distinguishing 1,1,4,4 Tetraethoxybut 2 Yne from 3,3,4,4 Tetraethoxybut 1 Yne Teb in Research Contexts

Structural isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms, is a key concept in chemistry that dictates the physical and chemical properties of a compound. ibchem.comsavemyexams.com In the context of tetraethoxybutynes, a critical distinction exists between 1,1,4,4-Tetraethoxybut-2-yne and its isomer, 3,3,4,4-Tetraethoxybut-1-yne (B1448148), commonly known as TEB. researchgate.netmatrix-fine-chemicals.com

This compound features a symmetrical structure with an internal alkyne (a carbon-carbon triple bond between the second and third carbon atoms). Each of the terminal carbons (C1 and C4) is bonded to two ethoxy groups, forming acetal (B89532) functionalities at both ends of the four-carbon chain.

3,3,4,4-Tetraethoxybut-1-yne (TEB) , in contrast, is a terminal alkyne, with the triple bond located between the first and second carbon atoms. The acetal functionalities are positioned on the third and fourth carbons. This structural difference has profound implications for their reactivity. The terminal alkyne in TEB possesses an acidic proton, which can be readily removed by a strong base to form an acetylide. uib.no This acetylide is a potent nucleophile, enabling a wide array of chain-elongation reactions. uib.noresearchgate.net Conversely, the internal alkyne of this compound lacks this acidic proton, leading to a different reactivity profile.

The strategic choice between these two isomers is therefore crucial in synthetic planning. Researchers leverage the unique reactivity of each isomer to achieve specific synthetic goals. For instance, TEB has been extensively used as a versatile starting material for the synthesis of various functionalized molecules, including carbohydrate mimics and heterocyclic compounds. researchgate.net

Significance of Acetylenic and Acetal Functionalities in Synthetic Design

Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through the reaction of propiolaldehyde diethyl acetal with specific organometallic reagents.

Preparation from Propiolaldehyde Diethyl Acetal and Organometallic Reagents

Propiolaldehyde diethyl acetal is a key starting material in the synthesis of various acetylenic compounds. orgsyn.orgfishersci.cathermofisher.com Its reaction with organometallic reagents provides a pathway to more complex structures. While specific details on the direct conversion to this compound are not extensively documented in the provided results, the reactivity of propiolaldehyde diethyl acetal with organometallic species is a fundamental concept in organic synthesis. orgsyn.org For instance, metallated derivatives of this acetal can be alkylated to form a variety of unsaturated and polyunsaturated acetals. orgsyn.org This suggests that a carefully chosen organometallic reagent could potentially lead to the desired this compound structure.

Preparative Routes to 3,3,4,4-Tetraethoxybut-1-yne (B1448148) (TEB) as a Key Synthon

3,3,4,4-Tetraethoxybut-1-yne (TEB) is a highly functionalized and versatile alkyne that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds, including carbohydrate mimics and various heterocyclic systems. researchgate.netuib.noresearchgate.net Its preparation has been the subject of considerable research, leading to the development of several synthetic routes.

Multi-step Synthesis from Ethyl Vinyl Ether

A well-established method for the preparation of TEB begins with ethyl vinyl ether. researchgate.netuib.nounibo.it This multi-step synthesis generally involves cyclopropanation and subsequent ring-opening reactions. uib.no

The classical route can be summarized in four main steps:

Cyclopropanation: Ethyl vinyl ether undergoes cyclopropanation. One approach utilizes chloroform (B151607) and potassium tert-butoxide under anhydrous conditions, which can be laborious. orgsyn.orgorgsyn.org An alternative, the Makosza method, employs chloroform in a phase-transfer catalysis system, which can offer improved yields, especially on a larger scale. orgsyn.orgorgsyn.org

Thermal Ring Opening: The resulting cyclopropane (B1198618) derivative undergoes a thermal ring-opening reaction. uib.no

Second Cyclopropanation: A subsequent Maszoka-Wawrzynkiewicz cyclopropanation is performed. uib.no

Base-Induced Ring Opening: The final step is a base-induced ring opening to yield TEB. uib.no

| Step | Reaction Type | Reagents/Conditions | Notes |

| 1 | Cyclopropanation | Chloroform, potassium tert-butoxide (Doering-Hoffman) or Chloroform, phase-transfer catalyst (Makosza) | The Makosza method can provide better yields on a larger scale. orgsyn.orgorgsyn.org |

| 2 | Ring Opening | Thermal | |

| 3 | Cyclopropanation | Maszoka-Wawrzynkiewicz conditions | |

| 4 | Ring Opening | Base-induced | Yields the final product, TEB. uib.no |

| This table outlines the general steps in the multi-step synthesis of TEB from ethyl vinyl ether. |

Base-Induced Ring Opening of Halogenated Cyclopropanes

The ring-opening of halogenated cyclopropanes, particularly gem-dihalocyclopropanes, is a powerful tool in organic synthesis for generating a variety of functionalized molecules. researchgate.netdoi.org This methodology is central to the synthesis of TEB and related acetylenic acetals.

The base-induced ring opening of 2-alkyl-1,1,2-tribromocyclopropanes using sodium hydroxide (B78521) and ethanol (B145695) under phase-transfer conditions can lead to a mixture of acetylenic diethyl acetals and ketals. core.ac.uk The reaction proceeds through the formation of a 3,3-dibromocyclopropene intermediate. core.ac.uk The composition of the product mixture is sensitive to the steric bulk of the substituents on the cyclopropane ring. core.ac.ukchim.it

Regioselectivity in the ring-opening of these cyclopropane systems is a critical factor. The presence of certain polar groups can direct the ring opening to occur in a specific manner, leading to a single product. chim.it In the synthesis of TEB from 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane, the ring opening with aqueous sodium hydroxide in the presence of a phase-transfer catalyst occurs with high regioselectivity. researchgate.net The attack of the nucleophile is directed to a specific carbon atom of the cyclopropene (B1174273) intermediate, leading exclusively to the formation of 3,3,4,4-tetraethoxybut-1-yne. core.ac.uk This regioselective outcome is crucial for the efficient synthesis of this valuable synthon.

| Starting Material | Reaction Conditions | Product(s) | Key Factor |

| 2-Alkyl-1,1,2-tribromocyclopropanes | NaOH, Ethanol, Phase-Transfer Catalyst | Mixture of acetylenic diethyl acetals and ketals | Steric bulk of the alkyl substituent influences the product ratio. core.ac.uk |

| 1,1-Dibromo-2-chloro-2-diethoxymethylcyclopropane | NaOH (aq), Dichloromethane, Ethanol, Phase-Transfer Catalyst | 3,3,4,4-Tetraethoxybut-1-yne (TEB) | Regiospecific attack on the cyclopropene intermediate. researchgate.netcore.ac.uk |

| This table illustrates the outcomes of base-induced ring-opening reactions of different halogenated cyclopropanes. |

An in-depth analysis of the synthetic pathways for this compound and its isomers reveals a landscape rich with opportunities for chemical engineering and statistical optimization. The focus of process development has often been on enhancing yield, ensuring safety, and maintaining reproducibility, particularly when transitioning from laboratory-scale synthesis to industrial production.

Applications of Tetraethoxybutyne Compounds As Versatile Synthons and Building Blocks

Contribution to Heterocyclic Chemistry

The reactivity of 1,1,4,4-tetraethoxybut-2-yne and its derivatives has been extensively harnessed in the synthesis of various heterocyclic systems. A key transformation often involves the selective deprotection of one of the acetal (B89532) groups under mildly acidic conditions to yield α,β-unsaturated acetylenic ketones. These intermediates are highly susceptible to nucleophilic attack, paving the way for a variety of cyclization reactions.

Functionalized furans are prevalent structural motifs in numerous natural products and pharmaceuticals. The utilization of this compound derivatives has proven to be an effective strategy for the construction of these important five-membered oxygen-containing heterocycles. One common approach involves the reaction of α,β-unsaturated acetylenic ketones, derived from this compound, with various nucleophiles.

For instance, the reaction of 1,1-diethoxybut-3-yn-2-one, obtained from the partial hydrolysis of this compound, can lead to the formation of furan (B31954) rings. While specific reaction yields for a broad range of substrates are not extensively documented in single sources, the general synthetic utility is well-recognized.

A notable method for the synthesis of polysubstituted furans involves the metal-catalyzed cyclization of alkynes with α-diazocarbonyls. Cobalt(II) porphyrin complexes, for example, have been shown to effectively catalyze the metalloradical cyclization of terminal alkynes with a wide range of α-diazocarbonyls, producing polyfunctionalized furans with complete regioselectivity under neutral and mild conditions. nih.gov This method's high degree of functional group tolerance makes it a powerful tool for constructing complex furan-containing molecules. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| Phenylacetylene | Ethyl 2-diazoacetate | [Co(P1)] | 2-Phenyl-3-ethoxycarbonyl-5-methylfuran | 68 |

| 4-Methoxyphenylacetylene | Ethyl 2-diazoacetate | [Co(P1)] | 2-(4-Methoxyphenyl)-3-ethoxycarbonyl-5-methylfuran | 75 |

| 1-Hexyne | Ethyl 2-diazoacetate | [Co(P1)] | 2-Butyl-3-ethoxycarbonyl-5-methylfuran | 72 |

Amino-substituted furfurals are valuable synthetic intermediates. A synthetic route to these compounds has been developed utilizing derivatives of this compound. The process begins with the conversion of γ-hydroxy-α,β-unsaturated acetylenic ketones, which can be prepared from this compound, through reaction with secondary amines. Subsequent treatment with acid in a mixture of tetrahydrofuran (B95107) and water leads to the formation of 4-amino-substituted furfurals. The stability of the resulting furfurals is influenced by the nature of the amino substituent.

| γ-Hydroxy-α,β-unsaturated acetylenic ketone | Secondary Amine | Product |

| 1,1-Diethoxy-5-hydroxy-5-methylhex-3-yn-2-one | Morpholine | 4-Morpholino-5-(2-hydroxypropan-2-yl)furan-2-carbaldehyde |

| 1,1-Diethoxy-5-hydroxy-5-phenylhex-3-yn-2-one | Piperidine | 4-Piperidino-5-(1-hydroxy-1-phenylethyl)furan-2-carbaldehyde |

The 1,2,3-triazole ring is a key structural unit in many biologically active compounds and functional materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The alkyne functionality in this compound and its derivatives makes them ideal substrates for this powerful transformation.

By reacting an organic azide (B81097) with this compound or its derivatives in the presence of a copper(I) catalyst, a wide variety of substituted triazoles can be prepared. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. nih.gov

| Alkyne | Azide | Catalyst | Product |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-Benzyl-4-(1,1,4,4-tetraethoxybut-2-yl)-1,2,3-triazole |

| Propargyl alcohol | 1,3-Diazido-2-nitro-2-azapropane | Copper-based catalyst | 1,4-Bis((1,3-diazido-2-nitro-2-azapropyl)-1,2,3-triazol-4-yl)butane-1,4-diol |

1,3-Dithianes are important functional groups in organic synthesis, often used as protecting groups for carbonyl compounds and as acyl anion equivalents. The synthesis of functionalized 1,3-dithianes can be achieved from derivatives of this compound. Specifically, α,β-unsaturated acetylenic ketones react with propane-1,3-dithiol under basic conditions to afford 2-substituted 1,3-dithianes in good to excellent yields through a double Michael addition to the conjugated system. yu.edu.jo

For example, 1,1-diethoxybut-3-yn-2-one, when reacted with propane-1,3-dithiol in the presence of a base like sodium methoxide, undergoes a double conjugate addition to yield 2-(3,3-diethoxy-2-oxopropyl)-1,3-dithiane in high yield. yu.edu.jo

| α,β-Unsaturated Acetylenic Ketone | Thiol | Base | Product | Yield (%) |

| 1,1-Diethoxybut-3-yn-2-one | Propane-1,3-dithiol | Sodium methoxide | 2-(3,3-Diethoxy-2-oxopropyl)-1,3-dithiane | 91 |

The versatility of this compound and its derivatives extends to the synthesis of other heterocyclic systems. The reactive alkyne and ketone functionalities present in its derivatives can participate in various cyclization reactions to form a range of heterocyclic architectures. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while other nitrogen-containing nucleophiles can be employed to construct pyridines and other N-heterocycles. The specific reaction pathways and resulting heterocyclic systems depend on the nature of the reactants and the reaction conditions employed.

Role in the Synthesis of Aliphatic Functional Molecules

While the application of this compound in heterocyclic chemistry is well-documented, its role as a building block for aliphatic functional molecules is also significant. The carbon backbone of this compound can be strategically modified to introduce a variety of functional groups.

The central alkyne moiety can undergo reduction to either a cis-alkene using Lindlar's catalyst or a trans-alkene via a dissolving metal reduction. Complete hydrogenation over a platinum, palladium, or nickel catalyst can yield the corresponding butane (B89635) derivative, 1,1,4,4-tetraethoxybutane. These transformations allow for the stereoselective introduction of double bonds or the creation of a saturated aliphatic chain.

Formation of Propargylic and Homopropargylic Alcohols

The acetylenic proton of this compound can be readily abstracted under basic conditions to form a nucleophilic acetylide. This acetylide serves as a potent intermediate for the synthesis of propargylic and homopropargylic alcohols through reactions with various electrophiles, particularly epoxides.

The reaction of 3,3,4,4-tetraethoxybut-1-yne (B1448148) acetylide (TEB-) with epoxides demonstrates a remarkable selectivity that is dependent on the nature of the counterion. researchgate.net When the acetylide is prepared with a lithium counterion (TEBLi), its reaction with a mixture of an oxirane and boron trifluoride (BF3), followed by hydrolysis, yields the corresponding homopropargylic alcohol in approximately 80% yield. researchgate.net In this case, the reaction proceeds via nucleophilic attack at one of the carbon atoms of the epoxide ring.

Conversely, when the counterion is magnesium bromide (MgBr+), a different reaction pathway is observed. researchgate.net The presence of the magnesium ion facilitates an epoxide-to-aldehyde rearrangement prior to the acetylide addition. This results in the formation of propargylic alcohols in good yields for most epoxides. researchgate.net A notable exception to this trend is the reaction with ethylene (B1197577) oxide, which still affords the homopropargylic alcohol in a 70% yield. researchgate.net

The synthesis of propargylic alcohols from this compound has been shown to be effective with a range of aldehydes and ketones, particularly those with electron-deficient carbonyl groups, leading to good to excellent yields of the corresponding alcohols. yu.edu.jo The use of ethylmagnesium bromide for the generation of the acetylide has been found to be particularly effective. yu.edu.jo

Below is a table summarizing the preparation of various propargylic alcohols from this compound and different carbonyl compounds.

| Carbonyl Compound | Product (Propargylic Alcohol) | Yield (%) |

| Benzaldehyde | 1-Phenyl-4,4,5,5-tetraethoxypent-2-yn-1-ol | 85 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-4,4,5,5-tetraethoxypent-2-yn-1-ol | 92 |

| Cyclohexanone | 1-(4,4,5,5-Tetraethoxypent-2-yn-1-yl)cyclohexan-1-ol | 78 |

| Acetone | 2-Methyl-5,5,6,6-tetraethoxyhex-3-yn-2-ol | 65 |

Precursors for Deoxygenated Carbohydrate Analogues

The unique structural features of this compound make it an attractive starting material for the synthesis of modified carbohydrate analogues. Specifically, research has been directed towards the preparation of alkylated and partially deoxygenated carbohydrate derivatives using this compound as a key building block. researchgate.net While detailed synthetic pathways are not extensively elaborated in the readily available literature, the general strategy involves leveraging the reactive sites of the tetraethoxybutyne molecule to introduce the foundational carbon skeleton which can then be further functionalized to mimic carbohydrate structures.

Utility in Carbon Chain Elongation Strategies

While the terminal alkyne functionality of this compound inherently lends itself to carbon chain elongation strategies through the formation of an acetylide and subsequent reaction with electrophiles, specific and detailed examples of its application in broader carbon chain elongation strategies are not extensively documented in the reviewed literature. The general principle of alkyne alkylation is a fundamental concept in organic synthesis, allowing for the extension of a carbon framework.

Synthesis of Acetylenic Ketones as Reactive Intermediates

A significant application of this compound lies in its conversion to α,β-acetylenic ketones. These ketones are highly valuable reactive intermediates in organic synthesis. The transformation is achieved through the deprotection of one of the ketal moieties under controlled acidic conditions. yu.edu.jo This selective deketalization unveils a ketone functional group conjugated with the acetylene (B1199291) bond, creating a Michael acceptor.

These resulting α,β-unsaturated acetylenic ketones have been shown to react readily with a variety of nucleophiles in a Michael-type addition. researchgate.net This reactivity opens up pathways for the synthesis of a wide range of more complex molecules. The versatility of these acetylenic ketone intermediates makes them powerful tools for constructing diverse molecular architectures.

Mechanistic and Theoretical Investigations of Tetraethoxybutyne Reactions

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how chemical reactions occur. For compounds related to 1,1,4,4-tetraethoxybut-2-yne, mechanistic studies have focused on key transformations such as ring-opening reactions of precursors, cycloaddition reactions, and nucleophilic additions.

The synthesis of acetylenic compounds like this compound can sometimes involve the ring-opening of heterocyclic precursors. Furan (B31954) derivatives, for instance, can serve as masked 1,4-dicarbonyl compounds and can undergo cascade rearrangements involving ring-opening and recyclization. researchgate.net These complex transformations often proceed through a series of discrete, stepwise intermediates. The initial step typically involves the activation of the furan ring, which can then undergo cleavage to form an open-chain intermediate. This intermediate can then be trapped or undergo further reactions to yield the desired acetylenic product. The precise nature of these stepwise processes is highly dependent on the specific substrates and reaction conditions employed.

The reaction of azides with alkynes, a type of 1,3-dipolar cycloaddition, is a cornerstone of click chemistry and has been the subject of extensive mechanistic investigation. researchgate.net For electron-deficient alkynes, this cycloaddition can proceed successfully without a catalyst, even in water at room temperature. researchgate.net The mechanism of both uncatalyzed and copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) has been studied in detail.

In the absence of a copper catalyst, the reaction is believed to proceed through an asynchronous, one-step mechanism. rsc.org However, the coordination of a copper(I) catalyst to the alkyne fundamentally alters the reaction pathway, changing it from a non-polar, one-step mechanism to a polar, stepwise one. rsc.org The catalytic cycle involves several steps, including the formation of a copper-acetylide complex. researchgate.netrsc.org The regioselectivity of the reaction, leading to either 1,4- or 1,5-disubstituted triazoles, is a key aspect of these mechanistic studies. rsc.orgacs.org

| Reaction Type | Proposed Mechanism | Key Features |

| Uncatalyzed Azide-Alkyne Cycloaddition | Asynchronous, one-step | High activation energy, low polarity. rsc.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Polar, stepwise | Involves a dinuclear Cu(I)-acetylide complex, lower activation energy. rsc.org |

The presence of a carbonyl group adjacent to an acetylene (B1199291) moiety, as in acetylenic carbonyl compounds, creates a system susceptible to nucleophilic attack. The electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the alkyne, allowing for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. libretexts.org

The mechanism of nucleophilic addition begins with the attack of the nucleophile on the electron-deficient carbon. In the case of 1,2-addition, this leads to the formation of a tetrahedral alkoxide intermediate. ksu.edu.sa Subsequent protonation yields an alcohol. For 1,4-addition, the nucleophile adds to the β-carbon, leading to an enolate intermediate, which then tautomerizes to the more stable keto form. libretexts.org The outcome of the reaction (1,2- vs. 1,4-addition) is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. Strong nucleophiles and kinetic control often favor 1,2-addition, while weaker nucleophiles and thermodynamic control can lead to the 1,4-addition product. libretexts.org A study on the nucleophilic addition of ketones to acetylenes and allenes has provided quantum-chemical insights into the reaction mechanism, highlighting the activation energies involved. nih.govresearchgate.net

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights into transition states, reaction energetics, and regioselectivity that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and reaction pathways. DFT calculations, particularly using the B3LYP functional, have been successfully employed to investigate the mechanism and regioselectivity of azide-alkyne cycloadditions. rsc.orgnih.gov These calculations can determine the activation energies for different reaction pathways, allowing for the prediction of the most favorable mechanism and the expected regioselectivity. rsc.org For example, DFT studies have shown that for the uncatalyzed reaction, the activation energies for the formation of the 1,4- and 1,5-regioisomers are very similar, whereas the copper-catalyzed reaction shows a clear preference for the 1,4-isomer due to favorable two-center interactions. rsc.org The choice of basis set and the inclusion of dispersion corrections can influence the accuracy of these calculations. rsc.org

| Computational Method | Application | Key Findings |

| DFT (B3LYP) | Azide-Alkyne Cycloaddition | Elucidation of stepwise vs. concerted mechanisms; prediction of regioselectivity. rsc.orgnih.gov |

| DFT with Dispersion Correction | Azide-Alkene Cycloaddition | Improved accuracy in predicting reaction energetics. rsc.org |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors)

The theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) shielding tensors, provides invaluable insights into the electronic structure and chemical environment of atomic nuclei within a molecule. These computational approaches, often employing quantum mechanical methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO), can elucidate the relationship between molecular geometry and the observed NMR chemical shifts.

Despite the utility of these methods, a thorough search of scientific literature reveals a notable absence of specific theoretical studies focused on the prediction of spectroscopic parameters for this compound. While computational studies have been conducted on related acetylenic compounds, such as 2-butyne-1,4-diol, to determine their ¹³C solid-state NMR chemical shift tensors, direct theoretical data for this compound, including detailed research findings and data tables of its NMR shielding tensors, are not available in the reviewed literature.

The general principles of such theoretical investigations involve the calculation of the magnetic shielding of a nucleus from an external magnetic field by the surrounding electron cloud. This shielding is anisotropic, meaning it is dependent on the orientation of the molecule with respect to the magnetic field, and is mathematically described by a second-rank tensor. The principal components of this tensor and its isotropic average, which corresponds to the chemical shift observed in solution-state NMR, can be calculated.

For a molecule like this compound, a computational study would typically involve:

Geometry Optimization: Obtaining the lowest energy conformation of the molecule using a suitable level of theory and basis set.

NMR Shielding Tensor Calculation: Employing methods like GIAO-DFT to compute the ¹H and ¹³C NMR shielding tensors for each unique atom in the optimized structure.

Data Analysis: Extracting the principal components of the shielding tensors and calculating the isotropic chemical shifts, which can then be compared to experimental data if available.

Such a study would yield valuable data, including the predicted chemical shifts for the acetylenic carbons, the methine carbons of the acetal (B89532) groups, and the methylene (B1212753) and methyl carbons of the ethoxy groups. Furthermore, the calculated shielding tensors would provide a more complete picture of the electronic environment around each nucleus.

However, as of the current body of scientific literature, specific research detailing these theoretical predictions for this compound has not been published. Therefore, no detailed research findings or data tables can be presented.

Advanced Spectroscopic Characterization and Structural Elucidation of Tetraethoxybutyne Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of 1,1,4,4-Tetraethoxybut-2-yne, its NMR spectra are relatively simple, displaying a limited number of signals that correspond to the chemically equivalent protons and carbons.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignments

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methine proton (CH), the methylene (B1212753) protons (-OCH₂-), and the methyl protons (-CH₃) of the ethoxy groups.

The methine proton directly attached to the carbon bearing two ethoxy groups is anticipated to appear as a singlet in the range of δ 4.5-5.5 ppm . The significant downfield shift is attributed to the deshielding effect of the two adjacent oxygen atoms.

The methylene protons of the ethoxy groups are expected to resonate as a quartet around δ 3.5-3.8 ppm . The quartet splitting pattern arises from the coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

The methyl protons of the ethoxy groups will likely appear as a triplet at approximately δ 1.2-1.4 ppm , resulting from coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit four unique signals due to the molecule's symmetry. masterorganicchemistry.comyoutube.com

The alkynyl carbons (C≡C) are expected in the region of δ 80-90 ppm . In a symmetrical alkyne, these carbons are chemically equivalent and thus produce a single signal. oregonstate.edu

The methine carbon (-CH(OEt)₂) is anticipated to have a chemical shift in the range of δ 90-100 ppm , characteristic of an acetal (B89532) carbon. oregonstate.edu

The methylene carbon (-OCH₂-) of the ethoxy group is predicted to appear around δ 60-65 ppm .

The methyl carbon (-CH₃) of the ethoxy group will likely be the most upfield signal, resonating at approximately δ 15-20 ppm . libretexts.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH(OEt)₂ | 4.5-5.5 | Singlet | 90-100 |

| -C≡C- | - | - | 80-90 |

| -OCH₂CH₃ | 3.5-3.8 | Quartet | 60-65 |

| -OCH₂CH₃ | 1.2-1.4 | Triplet | 15-20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene protons (δ 3.5-3.8 ppm) and the methyl protons (δ 1.2-1.4 ppm) of the ethoxy group, confirming their three-bond (³J) coupling relationship. No other correlations are expected, given the isolated nature of the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would display cross-peaks connecting the methine proton signal to the methine carbon signal, the methylene proton signals to the methylene carbon signals, and the methyl proton signals to the methyl carbon signals, thus confirming the direct C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methine proton and the alkynyl carbons, as well as the methylene carbon of the ethoxy group. Additionally, correlations between the methylene protons and the methine carbon would further solidify the structural assignment.

Analysis of Ethoxy-Substituted Isomers in NMR Spectra

While this compound is the primary focus, NMR spectroscopy is a powerful tool for distinguishing it from potential isomers that may arise during synthesis, such as 1,2-diethoxy-1,4-diethoxybut-2-yne. Each isomer would present a unique set of NMR signals with distinct chemical shifts and coupling patterns, allowing for their unambiguous identification. The symmetry of this compound leads to a simpler spectrum compared to its less symmetrical isomers.

Quantitative NMR for Reaction Monitoring and Product Ratios

Quantitative NMR (qNMR) can be employed to monitor the synthesis of this compound in real-time. By integrating the signals of the starting materials and the product, the reaction progress and conversion can be accurately determined without the need for chromatographic separation. Furthermore, qNMR is valuable for determining the ratio of this compound to any isomeric byproducts in the final reaction mixture, providing crucial information for reaction optimization and purification strategies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides characteristic absorption bands that confirm the presence of its key functional groups.

C-O Stretching: Strong, prominent bands are expected in the region of 1050-1150 cm⁻¹ , which are characteristic of the C-O single bond stretching vibrations within the ethoxy groups.

C≡C Stretching: A weak to medium absorption band is anticipated in the range of 2100-2260 cm⁻¹ for the internal alkyne (C≡C) stretching vibration. nist.gov For symmetrical or near-symmetrical alkynes, this peak can be very weak or even absent due to the small change in dipole moment during the vibration.

C-H Stretching: The C-H stretching vibrations of the alkyl portions of the molecule (methine, methylene, and methyl groups) are expected to appear in the region of 2850-3000 cm⁻¹ .

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Medium to Strong |

| C≡C Stretch (Internal Alkyne) | 2100-2260 | Weak to Medium |

| C-O Stretch (Ether) | 1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. The molecular weight of this compound (C₁₂H₂₂O₄) is 230.30 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 230 would be expected, although it may be of low intensity. The fragmentation of the molecular ion would likely proceed through the cleavage of the C-O and C-C bonds. Common fragmentation pathways for acetals and ethers involve the loss of alkoxy groups.

Key expected fragments include:

Loss of an ethoxy radical (-OCH₂CH₃): A peak at m/z 185 [M - 45]⁺.

Loss of an ethyl group (-CH₂CH₃): A peak at m/z 201 [M - 29]⁺.

Cleavage of the C-C bond between the methine and alkynyl carbons: This could lead to various fragment ions, including a prominent ion at m/z 101, corresponding to [CH(OCH₂CH₃)₂]⁺.

The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the presence of the tetraethoxybutyne framework.

Retrosynthetic Strategies Involving 1,1,4,4 Tetraethoxybut 2 Yne and Its Derivatives

Fundamental Principles of Retrosynthetic Analysis in Butyne Systems

Retrosynthetic analysis of butyne systems, including 1,1,4,4-tetraethoxybut-2-yne, is guided by the inherent reactivity of the alkyne and the influence of its substituents. The tetraacetal substitution pattern in this particular molecule offers unique opportunities for strategic bond disconnections and functional group manipulations.

Disconnection Approach: Functional Group and Carbon-Carbon Bond Disconnections

The disconnection approach involves the imaginary breaking of bonds in the target molecule to identify simpler precursors. For butyne systems, key disconnections often target the carbon-carbon bonds of the butyne core or the carbon-heteroatom bonds of the functional groups.

In the case of this compound, the acetal (B89532) groups are prime candidates for disconnection. Retrosynthetically, an acetal can be disconnected to an aldehyde and two alcohol molecules. This suggests that this compound can be viewed as a protected form of the highly reactive but-2-ynedial. This disconnection is a type of functional group interconversion (FGI).

Carbon-carbon bond disconnections in butyne systems can be more complex. For derivatives of this compound where the alkyne has been functionalized, disconnection of the newly formed C-C bonds would lead back to the butyne core and a suitable nucleophilic or electrophilic fragment.

| Disconnection Type | Target Bond | Precursors (Synthons) |

| Functional Group Interconversion (FGI) | C-O bonds of acetals | Aldehyde and Alcohols |

| Carbon-Carbon Bond Disconnection | C-C bond adjacent to the alkyne | Alkynyl anion and Electrophile |

| Carbon-Carbon Bond Disconnection | C-C bond of the butyne backbone | Two acetylenic fragments (less common) |

Identification of Synthetic Equivalents and Reagents

A synthon is an idealized fragment resulting from a disconnection, which may not be a stable, real chemical. A synthetic equivalent is the real chemical reagent that serves the function of the synthon.

For the retrosynthesis of molecules derived from this compound, the key synthons are often related to but-2-ynedial. The tetraethoxybutyne itself serves as a stable and manageable synthetic equivalent for this otherwise challenging dialdehyde. The acetal groups mask the reactivity of the aldehydes, allowing for selective transformations at other parts of the molecule.

When considering C-C bond formations, the acetylide anion of a related compound, 3,3,4,4-tetraethoxybut-1-yne (B1448148), can act as a nucleophilic synthon. The corresponding synthetic equivalent would be the lithium or magnesium salt of this terminal alkyne.

Application of Retrosynthesis in Designing Pathways to Functionalized Molecules

The principles of retrosynthesis provide a powerful tool for designing synthetic routes to a variety of functionalized molecules starting from this compound and its derivatives.

Targeting Heterocyclic Compounds from Tetraethoxybutyne Synthons

The but-2-ynedial synthon, accessed from this compound, is a valuable precursor for the synthesis of various heterocyclic compounds. The two carbonyl groups can react with dinucleophiles to form five- or six-membered rings.

A retrosynthetic analysis of a substituted pyrrole, for instance, might involve a disconnection of the C-N bonds, leading back to a 1,4-dicarbonyl compound and a primary amine. Here, this compound can serve as the precursor to the required but-2-ynedial, which can then be used in a Paal-Knorr type synthesis.

| Target Heterocycle | Disconnection Strategy | Precursors from Tetraethoxybutyne |

| Pyrroles | Paal-Knorr synthesis | But-2-ynedial (from hydrolysis of this compound) and a primary amine |

| Furans | Paal-Knorr synthesis | But-2-ynedial and a dehydrating agent |

| Thiophenes | Paal-Knorr synthesis | But-2-ynedial and a sulfur source (e.g., Lawesson's reagent) |

Strategic Disconnections for Propargylic and Homopropargylic Alcohols

Derivatives of this compound are valuable in the synthesis of complex propargylic and homopropargylic alcohols. A key derivative in this context is 3,3,4,4-tetraethoxybut-1-yne, which possesses a terminal alkyne.

The acetylide of 3,3,4,4-tetraethoxybut-1-yne can react with epoxides to selectively form either propargylic or homopropargylic alcohols depending on the reaction conditions. When the acetylide counterion is lithium, the reaction with an epoxide in the presence of a Lewis acid like BF3 leads to the formation of homopropargylic alcohols. Retrosynthetically, this corresponds to the disconnection of a C-C bond two carbons away from the hydroxyl group, leading back to the epoxide and the terminal alkyne.

Conversely, when the counterion is a Grignard reagent (MgBr+), the reaction with an epoxide can lead to an in-situ rearrangement of the epoxide to an aldehyde, which is then attacked by the acetylide to form a propargylic alcohol. The retrosynthetic disconnection in this case is at the C-C bond adjacent to the hydroxyl group, yielding an aldehyde and the terminal alkyne.

| Target Alcohol Type | Key Reaction | Retrosynthetic Disconnection | Precursors |

| Homopropargylic Alcohol | Acetylide addition to epoxide (with Li+) | C-C bond (β to OH) | Epoxide and 3,3,4,4-tetraethoxybut-1-yne |

| Propargylic Alcohol | Acetylide addition to aldehyde (formed in situ from epoxide with MgBr+) | C-C bond (α to OH) | Aldehyde and 3,3,4,4-tetraethoxybut-1-yne |

Consideration of Functional Group Interconversions (FGIs)

Functional group interconversions are a critical component of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction.

The most significant FGI involving this compound is the hydrolysis of its acetal groups to reveal the corresponding aldehydes of but-2-ynedial. This unmasking of the carbonyl groups is typically achieved under acidic conditions and is a crucial step in many synthetic sequences, particularly in the formation of heterocyclic rings.

Another important FGI is the potential reduction of the alkyne moiety to an alkene or an alkane. For example, after the formation of a heterocyclic ring using the but-2-ynedial synthon, the internal triple bond can be selectively reduced to a double or single bond, providing access to a wider range of saturated and unsaturated heterocyclic systems.

| Initial Functional Group | Target Functional Group | Reagent/Conditions |

| Acetal | Aldehyde | Acidic hydrolysis |

| Alkyne | Alkene (cis) | Lindlar's catalyst, H2 |

| Alkyne | Alkene (trans) | Na, liquid NH3 |

| Alkyne | Alkane | H2, Pd/C |

Future Research Directions and Emerging Applications of Tetraethoxybutynes

Exploration of Novel Derivatization and Functionalization Pathways

The reactivity of the internal alkyne in 1,1,4,4-tetraethoxybut-2-yne is a key area for the exploration of novel derivatization and functionalization pathways. While the ethoxy groups provide stability, the alkyne can participate in a range of reactions to generate a diverse array of molecular architectures.

Future research could focus on the selective hydration of the alkyne. The hydration of asymmetrical internal alkynes can be challenging in terms of regioselectivity; however, for a symmetrical alkyne like this compound, this reaction would lead to a single diketone product. libretexts.orglibretexts.org This diketone could then serve as a precursor for various heterocyclic compounds. Furthermore, investigating the influence of the acetal (B89532) groups on the regioselectivity of hydration in unsymmetrical derivatives of this compound could be a fruitful area of study. rsc.org

Cycloaddition reactions represent another promising avenue for derivatization. The alkyne can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, to construct complex cyclic and heterocyclic systems. nih.govrsc.orgresearchgate.netpageplace.delibretexts.org The flanking acetal groups could influence the stereoselectivity of these reactions, a prospect worthy of detailed investigation.

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Hydration | Water, Acid/Metal Catalyst | 1,1,4,4-Tetraethoxybutane-2,3-dione | Catalyst development for efficient conversion. |

| Cycloaddition | Dienes, 1,3-Dipoles | Substituted benzenes, five-membered heterocycles | Stereochemical control and influence of acetal groups. |

| Halohydration | N-Halosuccinimide, Water | α-Halo-β-hydroxy ketones | Synthesis of functionalized building blocks. libretexts.org |

Development of Asymmetric Syntheses Utilizing Tetraethoxybutyne Chirality

The C2-symmetric nature of this compound makes it an attractive starting material for the development of asymmetric syntheses. This intrinsic symmetry can be exploited to create chiral ligands and catalysts that can induce stereoselectivity in chemical reactions.

One potential strategy involves the conversion of the tetraethoxy groups into other functionalities, such as phosphine groups, to generate C2-symmetric diphosphine ligands. researchgate.netnih.govresearchgate.net Such ligands are highly sought after in asymmetric catalysis for reactions like hydrogenation and cross-coupling. The synthesis could proceed through the hydrolysis of the acetals to the corresponding diol, followed by tosylation and nucleophilic substitution with a phosphide source. The chirality could be introduced either through the use of a chiral phosphide or by resolving the resulting diastereomeric metal complexes.

Another approach could involve the use of the acetal groups as chiral auxiliaries. By replacing the ethoxy groups with a chiral diol, a chiral acetal can be formed. aip.org This chiral environment could then direct the stereochemical outcome of reactions at the alkyne core or at other positions in the molecule.

| Approach | Key Transformation | Target Molecules | Potential Catalytic Applications |

| C2-Symmetric Ligands | Acetal to Phosphine Conversion | Chiral Diphosphine Ligands | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Chiral Auxiliaries | Transacetalization with Chiral Diols | Chiral Acetals | Diastereoselective additions to the alkyne |

Integration into Polymeric Materials and Advanced Functional Materials

The presence of a reactive alkyne functionality suggests that this compound could be a valuable monomer or cross-linking agent for the synthesis of novel polymeric materials.

One promising area is the use of this compound in polycyclotrimerization reactions. The [2+2+2] cycloaddition of the alkyne can lead to the formation of highly cross-linked and thermally stable polyphenylenes with a hyperbranched or crosslinked architecture. nih.govresearchgate.netresearchgate.netpsu.edursc.orgorganic-chemistry.org The resulting polymers could exhibit interesting properties such as microporosity and photoluminescence.

Furthermore, this compound could function as a cross-linking agent in various polymer systems. The alkyne can undergo reactions with other functional groups, such as thiols (thiol-yne click chemistry), to form stable linkages. nih.gov The tetrafunctional nature of the molecule (two acetals and the alkyne) could lead to the formation of robust three-dimensional polymer networks with tunable properties. The acetal groups could also be hydrolyzed post-polymerization to introduce hydroxyl functionalities, further increasing the material's versatility.

Potential in Catalyst Design and Ligand Development

Beyond the C2-symmetric ligands discussed earlier, this compound offers other opportunities in catalyst and ligand design. The modification of the ethoxy groups is a key strategy in this regard.

For instance, the conversion of the acetals to phosphine oxides and subsequently to phosphines is a potential route to novel ligand structures. organic-chemistry.orgacs.orgdntb.gov.ua The resulting ligands could be P-chiral, depending on the synthetic route, and could find applications in a wide range of catalytic transformations. researchgate.netfrontiersin.orgrsc.orgnih.govrsc.org The synthesis of such ligands would likely involve the reaction of the corresponding diol with chlorophosphines or other phosphorus electrophiles. uni-muenchen.de

Moreover, the intact molecule could potentially act as a ligand for transition metals, with the alkyne and the oxygen atoms of the ethoxy groups coordinating to the metal center. The electronic properties of such a ligand would be influenced by the electron-donating nature of the ethoxy groups, which could, in turn, affect the catalytic activity of the metal complex.

| Ligand Type | Synthetic Strategy | Key Features | Potential Applications |

| Diphosphine Ligands | Hydrolysis of acetals, tosylation, phosphination | C2-symmetry, potential for P-chirality | Asymmetric catalysis |

| Multidentate Ligands | Direct coordination of the intact molecule | Alkyne and ether coordination sites | Homogeneous catalysis |

Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling, particularly using Density Functional Theory (DFT), can be a powerful tool to guide the exploration of the chemistry of this compound.

DFT calculations can be employed to predict the feasibility and outcomes of the proposed derivatization reactions. By modeling the transition states and reaction pathways, researchers can gain insights into the reaction mechanisms and identify the most promising synthetic routes. nih.govresearchgate.netrsc.orgresearchgate.net For instance, computational studies could help in understanding the factors that control the stereoselectivity of cycloaddition reactions or the regioselectivity of additions to unsymmetrical derivatives.

Furthermore, computational methods can be used to predict the properties of polymers derived from this compound. By simulating the polymer structure, it is possible to estimate properties such as thermal stability, mechanical strength, and electronic properties. aip.orgacs.orgarxiv.orgtandfonline.comnii.ac.jp This predictive capability can accelerate the design and discovery of new materials with desired functionalities.

Q & A

Q. What are the established synthetic routes for 1,1,4,4-Tetraethoxybut-2-yne, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves a multi-step process, including cyclopropanation as a critical step. For instance, 3,3,4,4-Tetraethoxybut-1-yne (a structurally analogous compound) is synthesized via a four-step route, with cyclopropanation optimized using fractional factorial design and response surface modeling (RSM). Key variables (e.g., temperature, stoichiometry, solvent polarity) are systematically screened to maximize yield and purity. Academic-scale production benefits from central composite designs to identify optimal conditions, achieving yields >56% in controlled settings .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Comprehensive characterization requires:

- NMR spectroscopy : Assign peaks for ethoxy groups (δ 1.15–1.30 ppm for CH₃, δ 3.48–3.84 ppm for OCH₂) and acetylene protons (δ 4.50 ppm) .

- IR spectroscopy : Confirm C≡C stretching (~2100 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Chromatography : Use TLC or HPLC to assess purity, with Rf values compared to literature standards .

Advanced Research Questions

Q. What statistical approaches are recommended for optimizing critical steps like cyclopropanation in TEB synthesis?

Multivariate optimization via fractional factorial design and RSM is essential. For cyclopropanation, Ishikawa cause–effect diagrams identify six critical variables (e.g., catalyst loading, reaction time). A central composite design generates iso-contour plots to visualize interactions between variables, enabling prediction of optimal conditions (e.g., 24-hour reaction time at 60°C with 5 mol% catalyst) .

Q. How does the steric and electronic profile of TEB influence its reactivity in copper-catalyzed azide-alkyne cycloadditions (CuAAC)?

The tetraethoxyethyl (TEE) group imposes steric hindrance, favoring 1,4-regioselectivity in triazole formation. However, under Ru catalysis, 1,5-regioisomers dominate due to altered transition-state geometry. Electronic effects from ethoxy groups stabilize intermediates via hydrogen bonding, reducing side reactions. Kinetic studies using in-situ NMR or HPLC can quantify regioselectivity ratios .

Q. What strategies mitigate competing side reactions during propargylic alcohol synthesis using TEB acetylides?

Competing elimination or ether cleavage is minimized by:

- Base selection : Use non-nucleophilic bases (e.g., LDA) to avoid deprotonation of ethoxy groups.

- Low-temperature conditions : Maintain reactions at −78°C to suppress β-elimination.

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize acetylide intermediates .

Q. How can researchers resolve contradictions in regioselectivity data for TEB-derived triazoles?

Contradictions arise from varying catalyst systems (Cu vs. Ru) or solvent effects. Methodological solutions include:

- Control experiments : Compare reactions under inert vs. aerobic conditions to rule out oxidation.

- Multivariate analysis : Use ANOVA to isolate factors influencing regioselectivity (e.g., solvent dielectric constant, ligand structure) .

Methodological Notes

- Data Analysis : For kinetic or optimization studies, employ statistical tools like JMP or Minitab to model response surfaces and validate predictive equations .

- Reproducibility : Document full experimental procedures, including microanalytical data (e.g., %C, %H) and spectral assignments, to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.